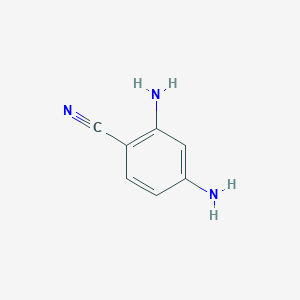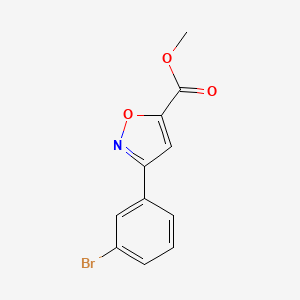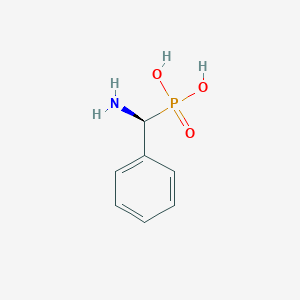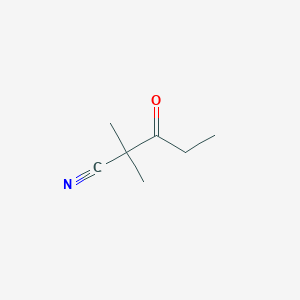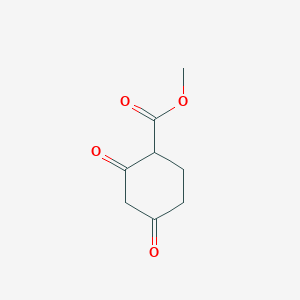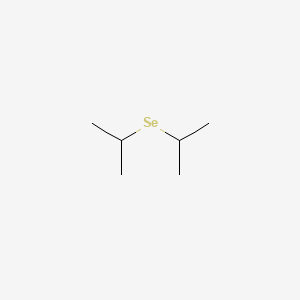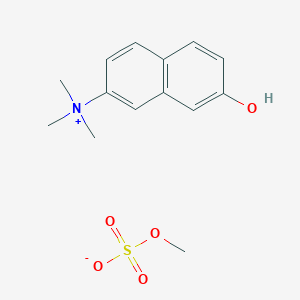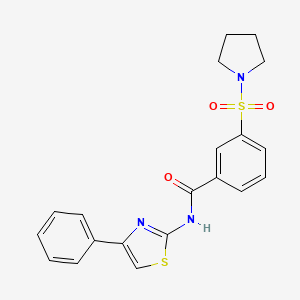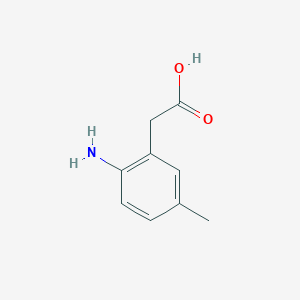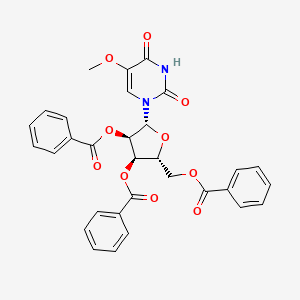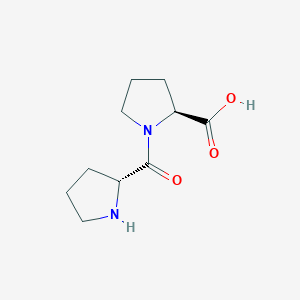
L-Proline, D-prolyl-
Übersicht
Beschreibung
L-Proline, D-prolyl- is a compound that consists of two proline molecules, one in the L-configuration and the other in the D-configuration. Proline is a unique amino acid due to its cyclic structure, which imparts rigidity to proteins and peptides. L-Proline is a naturally occurring, non-essential amino acid, while D-Proline is an unnatural amino acid. Both forms are known for their roles in asymmetric organocatalysis and have been widely studied for their applications in various fields of chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Proline, D-prolyl- can be synthesized through several methods. One common approach involves the amidation of L-Proline with D-Proline using biocatalysts. This method ensures high optical purity and avoids racemization . Another method involves the use of metabolic engineering strategies to produce hydroxyproline derivatives, which can then be converted to L-Proline, D-prolyl- through further chemical reactions .
Industrial Production Methods
Industrial production of L-Proline, D-prolyl- often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce proline, which is then harvested and purified . This method is preferred due to its scalability and environmental friendliness compared to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
L-Proline, D-prolyl- undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxyproline derivatives.
Reduction: Formation of prolinamide.
Substitution: Involvement in Mannich reactions, aldol reactions, and Michael additions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Uses reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Common reagents include aldehydes, ketones, and amines under basic or acidic conditions.
Major Products Formed
Oxidation: Hydroxyproline derivatives.
Reduction: Prolinamide.
Substitution: β-aminocarbonyl compounds, erythrose equivalents, and spirooxindazoles.
Wissenschaftliche Forschungsanwendungen
L-Proline, D-prolyl- has a wide range of applications in scientific research:
Wirkmechanismus
L-Proline, D-prolyl- exerts its effects through several mechanisms:
Catalysis: Acts as a chiral organocatalyst, facilitating the formation of enantiopure compounds.
Protein Folding: Influences protein structure and stability due to its cyclic structure.
Metabolic Pathways: Involved in proline metabolism, which is linked to various cellular processes, including redox homeostasis and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
L-Proline, D-prolyl- is unique compared to other proline analogues due to its dual configuration. Similar compounds include:
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid.
Trans-4-hydroxy-L-proline: A major component of collagen.
Cis-4-hydroxy-L-proline: Used as a chiral building block in organic synthesis.
These compounds share some structural similarities but differ in their biological roles and applications, highlighting the uniqueness of L-Proline, D-prolyl- in various scientific and industrial contexts.
Eigenschaften
IUPAC Name |
(2S)-1-[(2R)-pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c13-9(7-3-1-5-11-7)12-6-2-4-8(12)10(14)15/h7-8,11H,1-6H2,(H,14,15)/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCOTTLHDJWHRS-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N2CCC[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70720804 | |
| Record name | D-Prolyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37784-16-0 | |
| Record name | D-Prolyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70720804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


